molecular formula C17H26N6O3S B4637763 N~3~-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE

N~3~-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE

Cat. No.: B4637763
M. Wt: 394.5 g/mol
InChI Key: JUYIEZFCVTVDIX-UHFFFAOYSA-N
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Description

N~3~-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of N3-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves multiple steps, including the formation of pyrazole rings and subsequent functionalization. The synthetic routes typically involve the use of elemental microanalysis, FTIR, and 1H NMR techniques to verify the structures of the synthesized compounds . Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

N~3~-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrazine-coupled pyrazoles have been synthesized and evaluated for their antileishmanial and antimalarial activities .

Scientific Research Applications

This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it has been studied for its potential as an antileishmanial and antimalarial agent . The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable candidate for drug development. Additionally, its diverse pharmacological effects make it a subject of interest in various biological studies.

Mechanism of Action

The mechanism of action of N3-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, thereby modulating their activity. For instance, hydrazine-coupled pyrazoles have shown superior antipromastigote activity against Leishmania aethiopica and inhibition effects against Plasmodium berghei .

Comparison with Similar Compounds

N~3~-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE can be compared with other pyrazole derivatives, such as N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine . While both compounds share a pyrazole core, their functional groups and pharmacological effects may differ. The unique structure of N3-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE allows it to exhibit distinct biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O3S/c1-12-8-15(22(4)20-12)9-18-17(24)14-6-5-7-23(11-14)27(25,26)16-10-19-21(3)13(16)2/h8,10,14H,5-7,9,11H2,1-4H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYIEZFCVTVDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)C3=C(N(N=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 6
N~3~-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE

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